

Spectroscopic Characterization of Phe-Met: An In-depth Technical Guide

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Compound of Interest

Compound Name: Phe-Met

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the characterization of the dipeptide Phenylalanyl-Methionine (**Phe-Met**). It includes experimental protocols, data interpretation, and key structural insights derived from these powerful analytical methods.

Introduction to Phe-Met

Phenylalanyl-Methionine (**Phe-Met**) is a dipeptide composed of the amino acids L-Phenylalanine and L-Methionine linked by a peptide bond. Understanding its structural and physicochemical properties is crucial in various fields, including peptide chemistry, drug discovery, and metabolomics. Spectroscopic methods provide the foundational data for this characterization.

Molecular Structure:

Molecular Formula: $C_{14}H_{20}N_2O_3S$ [1]

Molecular Weight: 296.39 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of the **Phe-Met** dipeptide in solution.

Both ^1H and ^{13}C NMR are essential for a comprehensive analysis.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **Phe-Met**. These values are based on typical chemical shifts for Phenylalanine and Methionine residues in peptides and may vary slightly depending on the solvent, pH, and temperature. The data for individual amino acids can be found in databases such as the Human Metabolome Database. [\[2\]](#)[\[3\]](#)

Table 1: Predicted ^1H NMR Chemical Shifts for **Phe-Met** in D_2O

Atom Name	Phenylalanine Residue (ppm)	Methionine Residue (ppm)	Multiplicity
$\alpha\text{-H}$	~ 4.1 - 4.3	~ 4.0 - 4.2	dd
$\beta\text{-H}$	~ 2.9 - 3.2	~ 1.9 - 2.2	m
$\gamma\text{-H}$	-	~ 2.5	t
$\delta\text{-H}$ (aromatic)	~ 7.2 - 7.4	-	m
$\epsilon\text{-H}$ (aromatic)	~ 7.2 - 7.4	-	m
$\zeta\text{-H}$ (aromatic)	~ 7.2 - 7.4	-	m
S-CH ₃	-	~ 2.1	s
Amide NH (Phe)	~ 8.0 - 8.5 (in H ₂ O/D ₂ O)	-	d
Amide NH (Met)	-	~ 8.0 - 8.5 (in H ₂ O/D ₂ O)	d

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Phe-Met** in D_2O

Atom Name	Phenylalanine Residue (ppm)	Methionine Residue (ppm)
C α	~ 55 - 58	~ 53 - 56
C β	~ 38 - 40	~ 30 - 33
C γ	~ 137 - 139	~ 30 - 32
C δ (aromatic)	~ 129 - 131	-
C ϵ (aromatic)	~ 129 - 131	-
C ζ (aromatic)	~ 127 - 129	-
S-CH ₃	-	~ 15 - 17
Carbonyl (C=O)	~ 173 - 176	~ 174 - 177

Experimental Protocols: NMR Spectroscopy

Sample Preparation:

- **Dissolution:** Dissolve 5-10 mg of **Phe-Met** in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[\[4\]](#)
- **pH Adjustment:** Adjust the pH of the solution to a desired value (typically between 4 and 7) using dilute NaOD or DCl in D₂O. The pH can significantly affect the chemical shifts of labile protons (e.g., amide and carboxyl protons).
- **Internal Standard:** Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
- **Transfer:** Transfer the final solution to a high-quality 5 mm NMR tube.

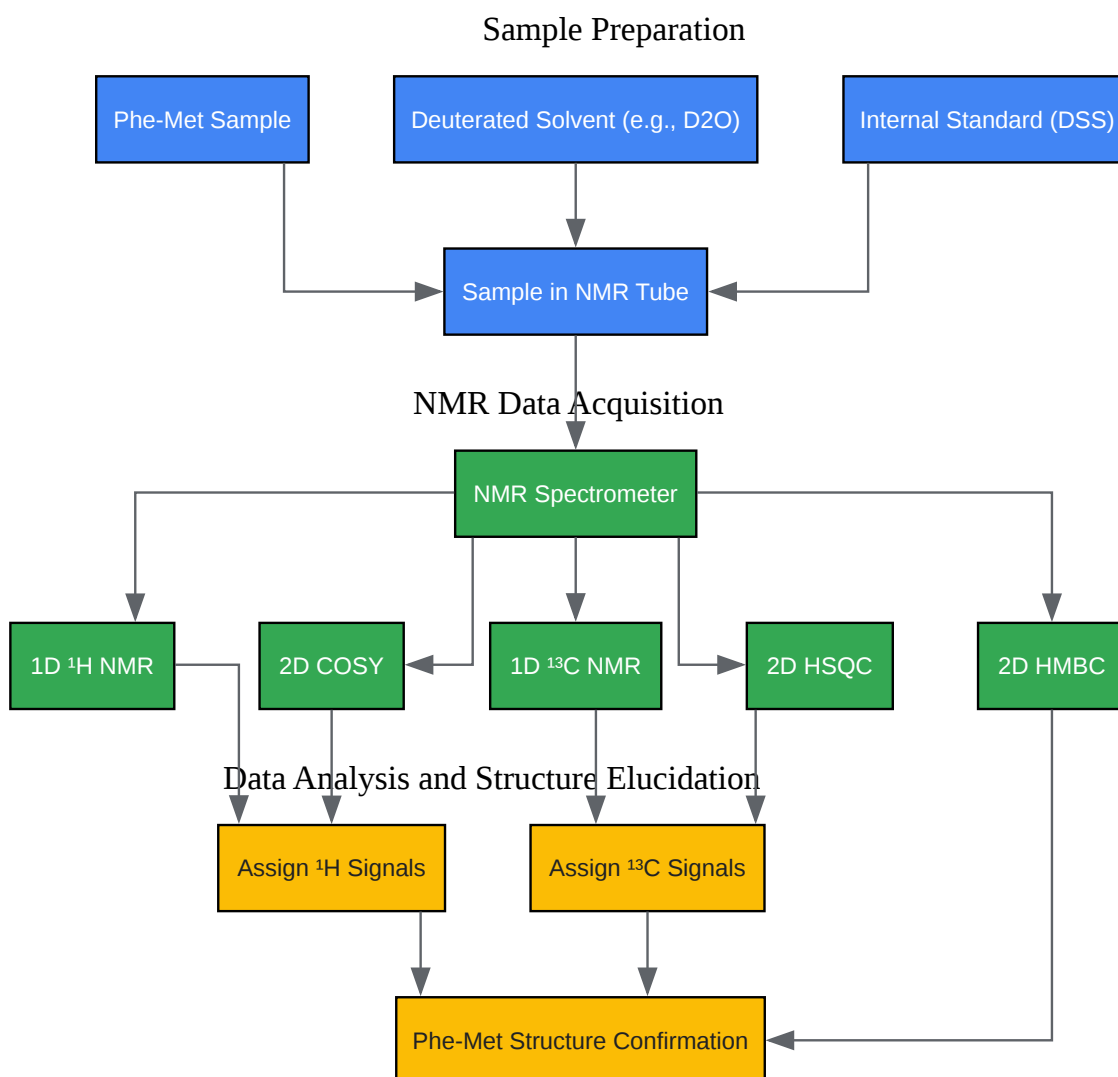
1D NMR (¹H and ¹³C):

- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and appropriate water suppression techniques if using a mixed $\text{H}_2\text{O}/\text{D}_2\text{O}$ solvent.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus. The spectral width should encompass the full range of expected carbon resonances (e.g., 0-180 ppm).

2D NMR (COSY, HSQC, HMBC):

- **COSY (Correlation Spectroscopy):** This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for assigning protons within the Phenylalanine and Methionine spin systems.
- **HSQC (Heteronuclear Single Quantum Coherence):** This experiment correlates directly bonded ^1H and ^{13}C nuclei, allowing for the unambiguous assignment of carbon resonances based on their attached proton signals.
- **HMBC (Heteronuclear Multiple Bond Correlation):** This experiment reveals long-range (typically 2-3 bond) correlations between ^1H and ^{13}C nuclei. It is instrumental in confirming the peptide backbone connectivity and the overall structure of **Phe-Met**.

Visualization: NMR Experimental Workflow



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Caption: Workflow for NMR-based characterization of **Phe-Met**.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of **Phe-Met** and to elucidate its structure through fragmentation analysis. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for peptides.

Data Presentation: Mass Spectrometry Data

Table 3: Key Mass Spectrometry Data for **Phe-Met**

Parameter	Value
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₃ S
Monoisotopic Mass	296.1195 Da
Average Mass	296.39 g/mol
Common Adducts (Positive Ion)	[M+H] ⁺ = 297.1268 Da, [M+Na] ⁺ = 319.1087 Da
Common Adducts (Negative Ion)	[M-H] ⁻ = 295.1122 Da

Table 4: Predicted ESI-MS/MS Fragmentation of **Phe-Met** ([M+H]⁺)

The fragmentation of peptides in tandem MS typically occurs at the peptide bonds, leading to the formation of b- and y-ions.

Fragment Ion	Sequence	Predicted m/z
b ₁	Phe	148.0762
y ₁	Met	150.0583
immonium (Phe)	120.0813	

Note: The m/z values are for the monoisotopic masses of the fragment ions.

Experimental Protocols: ESI-MS

Sample Preparation:

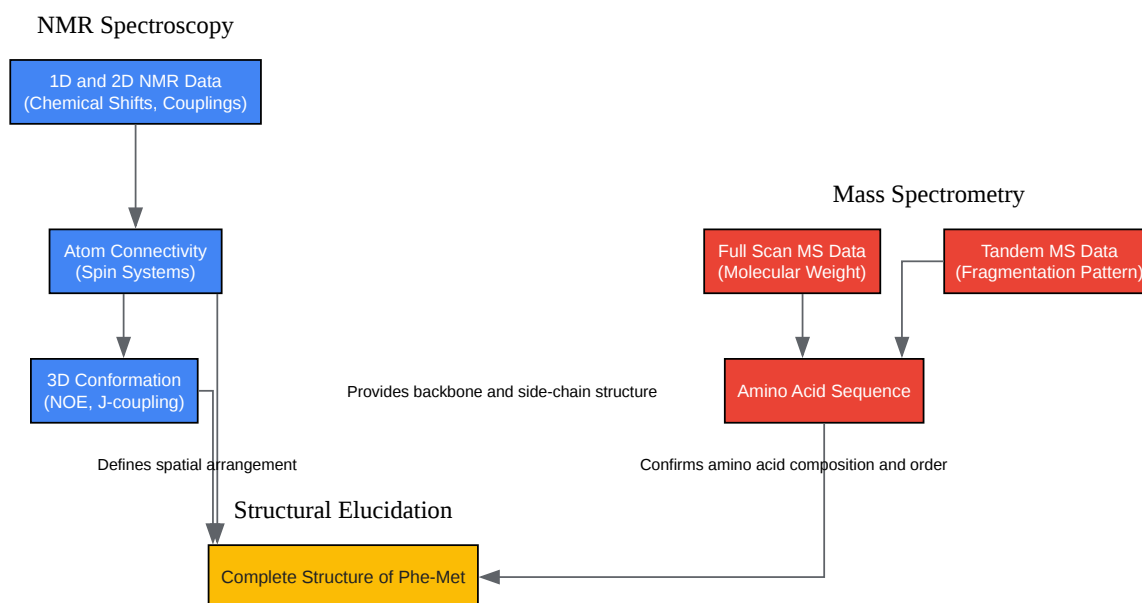
- Dissolution:** Prepare a dilute solution of **Phe-Met** (e.g., 1-10 µM) in a solvent system compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.

- Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation from other components if in a complex mixture.

ESI-MS and ESI-MS/MS:

- Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the intact protonated molecule ($[M+H]^+$). This confirms the molecular weight of the dipeptide.
- Tandem MS (MS/MS): Select the $[M+H]^+$ ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides sequence and structural information. Key fragments to observe for **Phe-Met** are the b_1 -ion (corresponding to the Phenylalanine residue) and the y_1 -ion (corresponding to the Methionine residue).

Visualization: Logical Relationship of Spectroscopic Data



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Caption: Integration of NMR and MS data for **Phe-Met** structural analysis.

Conclusion

The combined application of NMR and MS provides a robust and comprehensive framework for the spectroscopic characterization of the dipeptide **Phe-Met**. NMR spectroscopy excels at defining the detailed covalent structure and solution-state conformation, while mass spectrometry offers high sensitivity for molecular weight determination and sequence confirmation through fragmentation analysis. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of peptide science and drug development, enabling the precise structural elucidation of **Phe-Met** and related small peptides.

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